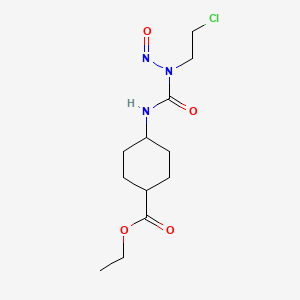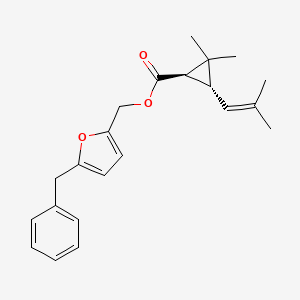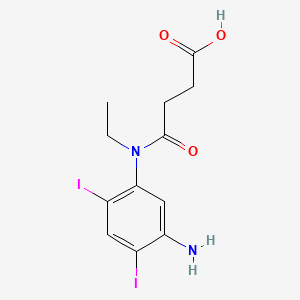
Succinanilic acid, 5'-amino-2',4'-diiodo-N-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of amino, diiodo, and N-ethyl groups attached to the succinanilic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by the introduction of the N-ethyl group through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process often includes purification steps such as recrystallization or chromatography to isolate the final product. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diiodo groups to less reactive species.
Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- exerts its effects involves interactions with specific molecular targets. The amino and diiodo groups can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The N-ethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
Succinanilic acid: Lacks the amino, diiodo, and N-ethyl groups, making it less reactive.
5’-amino-2’,4’-diiodoaniline: Similar structure but without the succinanilic acid backbone.
N-ethyl aniline: Contains the N-ethyl group but lacks the diiodo and succinanilic acid components.
Uniqueness
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is unique due to the combination of functional groups that confer distinct chemical and biological properties
属性
CAS 编号 |
37934-68-2 |
|---|---|
分子式 |
C12H14I2N2O3 |
分子量 |
488.06 g/mol |
IUPAC 名称 |
4-(5-amino-N-ethyl-2,4-diiodoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14I2N2O3/c1-2-16(11(17)3-4-12(18)19)10-6-9(15)7(13)5-8(10)14/h5-6H,2-4,15H2,1H3,(H,18,19) |
InChI 键 |
JMRAFCANAAHDHH-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
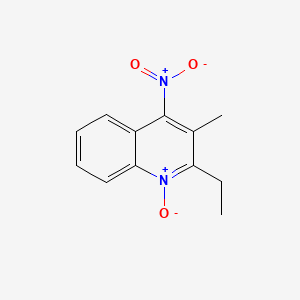

![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
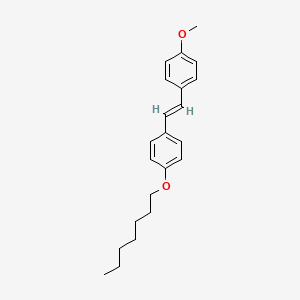

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
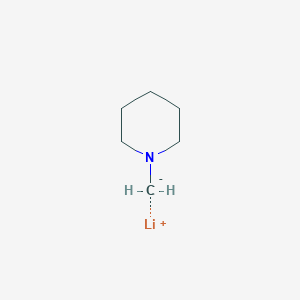
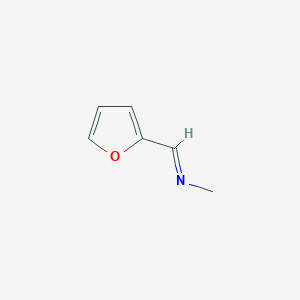
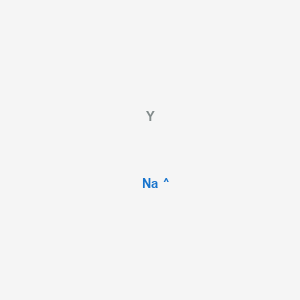
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
